Levomedetomidine-d4
Description
Stereochemical Significance in Biological Systems
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the biological activity of many pharmaceutical compounds. biomedgrid.comsolubilityofthings.com Enzymes and receptors within the body are often stereospecific, meaning they interact preferentially with one stereoisomer over another. biomedgrid.comsolubilityofthings.com This specificity can lead to significant differences in the pharmacological effects of enantiomers; one may be therapeutically active, while the other could be inactive or even cause undesirable effects. biomedgrid.com
In the case of medetomidine (B1201911), the two enantiomers, levomedetomidine (B195856) and dexmedetomidine (B676), exhibit distinct biological activities. researchgate.net Dexmedetomidine is the pharmacologically active component, responsible for the sedative and analgesic effects attributed to medetomidine. researchgate.netnih.gov In contrast, levomedetomidine is generally considered to be pharmacologically inactive or to possess weak partial α2-adrenoceptor agonist or inverse agonist properties. nih.govavma.org
Comparative Research with Dexmedetomidine Enantiomer
Research comparing levomedetomidine and dexmedetomidine has consistently demonstrated the superior potency of dexmedetomidine. Studies in dogs have shown that dexmedetomidine is at least as effective as a corresponding dose of racemic medetomidine for sedation and analgesia, while levomedetomidine shows no apparent sedative or analgesic effects. nih.govcore.ac.uk In fact, some research suggests that levomedetomidine may antagonize the sedative and analgesic effects of dexmedetomidine and enhance bradycardia. avma.orgnih.gov
Pharmacokinetic studies have also revealed differences between the two enantiomers. The clearance of levomedetomidine has been found to be more rapid than that of dexmedetomidine and racemic medetomidine. nih.govcore.ac.uk
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H16N2 |
|---|---|
Molecular Weight |
204.30 g/mol |
IUPAC Name |
5-[1,2,2,2-tetradeuterio-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole |
InChI |
InChI=1S/C13H16N2/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13/h4-8,11H,1-3H3,(H,14,15)/i3D3,11D |
InChI Key |
CUHVIMMYOGQXCV-AYUWCLKISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C1=CC=CC(=C1C)C)C2=CN=CN2 |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Isotopic Labeling Strategies for Levomedetomidine D4
Enantioselective Synthesis Approaches for Levomedetomidine (B195856) Precursors
The synthesis of levomedetomidine necessitates precise control of the stereochemistry at the benzylic carbon. Achieving high enantiomeric purity is paramount, and several strategies have been developed to produce the required (R)-enantiomer precursor.
One primary approach is the chiral resolution of racemic medetomidine (B1201911) . This classical method involves reacting the racemic mixture with a chiral resolving agent, such as L-(+)-tartaric acid or (−)-O,O′-dibenzoyl-L-tartaric acid (L-DBTA), to form diastereomeric salts. nih.govacs.org These salts exhibit different physical properties, such as solubility, allowing them to be separated by fractional crystallization. stuba.sk Once separated, the desired diastereomeric salt is treated with a base to liberate the pure levomedetomidine enantiomer. While effective, this method can be low-yielding for the desired enantiomer, as the unwanted dexmedetomidine (B676) is often discarded. nih.govacs.org To improve efficiency, processes have been developed to racemize and recycle the undesired (R)-enantiomer. acs.org
More advanced methods focus on asymmetric synthesis , which creates the desired enantiomer directly, avoiding the need for resolution. One such strategy involves the enantioselective synthesis of a key chiral precursor, 2-(2,3-dimethylphenyl)propionic acid. acs.org This chiral acid can then be converted through a series of reactions, including the Marckwald cyclization, into the final levomedetomidine structure. acs.org Another approach is the catalytic enantioselective hydrogenation of an alkene precursor using chiral phosphine (B1218219) ligands, although this can require expensive catalysts to achieve high enantiomeric excess. nih.gov
| Method | Description | Advantages | Challenges |
| Chiral Resolution | Separation of enantiomers from a racemic mixture using a chiral resolving agent (e.g., L-(+)-tartaric acid) to form separable diastereomeric salts. acs.orggoogle.com | Well-established and reliable. | Can have low yield (<50%) for the desired enantiomer; requires efficient separation of diastereomers. nih.gov |
| Asymmetric Synthesis | Direct synthesis of the desired enantiomer using chiral catalysts, auxiliaries, or precursors. acs.org | Potentially higher yielding; avoids loss of 50% of the material. | May require expensive chiral catalysts or reagents; development of a highly selective process can be complex. nih.gov |
Regioselective Deuteration Techniques for the -d4 Analog
The "-d4" designation in Levomedetomidine-d4 indicates the incorporation of four deuterium (B1214612) atoms. The most common and synthetically practical positions for this labeling are on the ethyl group attached to the phenyl ring (specifically, one deuterium on the methine carbon and three on the methyl carbon, forming a -CD-CD3 moiety). This requires highly specific (regioselective) deuteration methods.
Synthetic Routes for Specific Deuterium Incorporation
Achieving specific deuterium incorporation involves using deuterated reagents at key steps in the synthesis of the levomedetomidine backbone.
A plausible synthetic strategy begins with a deuterated precursor. For instance, a deuterated analog of 2,3-dimethylacetophenone can be synthesized and then elaborated into the final structure. A common method for introducing deuterium at the α-position to a carbonyl group is through an acid- or base-catalyzed hydrogen-deuterium (H/D) exchange using a deuterium source like deuterium oxide (D₂O).
A more direct and controlled approach involves the use of deuterated reducing agents. For example, an ester precursor, methyl 2-(2,3-dimethylphenyl)propanoate, could be reduced to the corresponding α,α-dideuterio alcohol using a powerful deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄). This alcohol can then be converted to a leaving group and used to build the imidazole (B134444) portion of the molecule.
Another effective strategy involves the reductive deuteration of aromatic esters using samarium(II) iodide (SmI₂) with D₂O as the deuterium source. This method is known for high deuterium incorporation (>95%) and tolerance of various functional groups. organic-chemistry.org
The imidazole ring itself can also undergo H/D exchange, particularly at the C2 position, when incubated in D₂O under certain conditions. nih.govnih.gov However, for a stable -d4 label intended for metabolic studies, deuteration of the more metabolically susceptible and chemically stable C-D bonds on the ethyl side chain is preferred.
Challenges in Maintaining Isotopic Purity
The synthesis of deuterated compounds is often complicated by challenges that can affect the final isotopic purity and distribution. nih.gov
Incomplete Deuteration: The efficiency of deuteration reactions is rarely 100%. This results in a mixture of isotopologues, where the final product contains molecules with fewer than the desired number of deuterium atoms (e.g., d0, d1, d2, d3) alongside the target d4 compound. core.ac.uk The presence of these lower isotopologues can interfere with quantitative analysis if not properly characterized.
H/D Exchange (Back-Exchange): Protons from solvents, reagents, or atmospheric moisture can exchange with the incorporated deuterium atoms during subsequent reaction steps or purification (e.g., chromatography). This is particularly problematic for deuterium atoms on labile sites (like N-H or O-H), but can also occur at certain C-H positions under acidic or basic conditions. nih.govnih.gov Careful selection of anhydrous and, where necessary, deuterated solvents is crucial to minimize this effect.
Isotopic Scrambling: In some reactions, deuterium atoms can migrate from their intended position to other locations within the molecule, leading to a loss of regioselectivity.
Over-deuteration: Conversely, reaction conditions that are too harsh may lead to the incorporation of more deuterium atoms than intended, for example, on the aromatic ring. nih.gov
Minimizing these issues requires careful optimization of reaction conditions, including temperature, reaction time, and the choice of catalysts and solvents. rsc.org
Characterization of Deuterated Analogs for Research Purity
To be suitable for research, particularly as an internal standard, this compound must be rigorously characterized to confirm its chemical structure, enantiomeric purity, and isotopic purity. A combination of analytical techniques is employed for this purpose. rsc.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for determining the precise location of the deuterium atoms within the molecule.
¹H NMR (Proton NMR): In a ¹H NMR spectrum, the signal corresponding to a proton that has been replaced by a deuterium atom will disappear or be significantly reduced in intensity. studymind.co.uk This allows for the confirmation of site-specific labeling.
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a spectrum where peaks correspond to the positions of the deuterium labels. nih.gov It is highly effective for confirming the locations of deuteration and assessing purity in highly enriched compounds.
¹³C NMR (Carbon NMR): The presence of a directly attached deuterium atom causes a characteristic splitting of the carbon signal (due to C-D coupling) and a slight upfield shift (isotope effect), confirming the location of the label. cdnsciencepub.com
Chiral High-Performance Liquid Chromatography (HPLC): To confirm that the enantioselective synthesis or resolution was successful, chiral HPLC is used. This technique separates the levomedetomidine and dexmedetomidine enantiomers, allowing for the precise determination of the enantiomeric excess (e.e.) of the final product. nih.gov
The combination of these techniques provides a comprehensive profile of the this compound product, ensuring its identity, structural integrity, and isotopic and enantiomeric purity meet the stringent requirements for its use as a research standard. rsc.org
| Technique | Purpose | Key Information Provided |
| High-Resolution Mass Spectrometry (HRMS) | Confirm mass and isotopic distribution | Molecular weight confirmation; relative abundance of isotopologues (d0-d4); calculation of isotopic enrichment. nih.gov |
| ¹H NMR | Determine location of deuterium labels | Disappearance or reduction of proton signals at deuterated sites. studymind.co.uk |
| ²H NMR | Directly observe deuterium atoms | Confirms the chemical environment of the deuterium labels; useful for purity assessment. |
| ¹³C NMR | Confirm location of deuterium labels | Isotope-induced shifts and C-D coupling patterns. cdnsciencepub.com |
| Chiral HPLC | Determine enantiomeric purity | Separation and quantification of (R)- and (S)-enantiomers; calculation of enantiomeric excess (e.e.). nih.gov |
Investigation of α2-Adrenergic Receptor Subtype Interactions
Binding Kinetics and Affinity Profiling in Cellular and Membrane Models
Levomedetomidine is primarily characterized as the less active enantiomer of medetomidine. cabidigitallibrary.org In vitro studies have defined it as a weak partial agonist or, in some systems, an inverse agonist at α2-adrenoceptors. avma.org Its binding affinity for α2-receptors is substantially lower than that of dexmedetomidine. A critical distinction lies in its receptor selectivity. While dexmedetomidine is highly selective for the α2-adrenoceptor over the α1-adrenoceptor, levomedetomidine displays a significantly lower selectivity ratio. avma.orgnih.gov This suggests a relatively higher potential for interaction with α1-adrenoceptors compared to its dextro-isomer.
| Compound | α2:α1 Selectivity Ratio | Reference |
|---|---|---|
| Levomedetomidine | 23:1 | avma.org |
| Dexmedetomidine | 1620:1 | nih.gov |
Differential Sodium Sensitivity of Enantiomers at Receptor Sites
The interaction of ligands with α2-adrenergic receptors can be allosterically modulated by sodium ions (Na+). Research has revealed a distinct difference in sodium sensitivity between the enantiomers of medetomidine. Specifically, at the α2C-adrenoceptor subtype, sodium has been shown to decrease the binding affinity of the full agonist, dexmedetomidine.
In stark contrast, the binding affinity of levomedetomidine is not affected by the presence of sodium. This finding indicates a fundamental difference in how the two enantiomers interact with the receptor and how the receptor's conformation is influenced by allosteric modulators like sodium ions. This differential sensitivity suggests that the enantiomers stabilize distinct receptor conformations that are variably sensitive to the presence of Na+ at an allosteric binding site.
| Compound | Effect of Sodium on Receptor Affinity |
|---|---|
| Dexmedetomidine (Agonist) | Decreased Affinity |
| Levomedetomidine (Weak Partial/Inverse Agonist) | No Effect on Affinity |
Modulation of Intracellular Signaling Pathways (e.g., cAMP, MAPK)
Alpha-2 adrenergic receptors are canonical G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/o). nih.govcore.ac.uk The primary signaling cascade initiated by α2-receptor activation involves the inhibition of the enzyme adenylyl cyclase. core.ac.ukhelsinki.fi This action leads to a reduction in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.govhelsinki.fi
Given that levomedetomidine acts as a weak partial agonist, its effect on this pathway is minimal, resulting in a much weaker inhibition of adenylyl cyclase compared to a full agonist like dexmedetomidine. avma.org In systems with high constitutive receptor activity, levomedetomidine may function as an inverse agonist, binding to the receptor and reducing its basal activity, which could paradoxically lead to an increase in cAMP levels relative to the constitutively active state. avma.org In one study, levomedetomidine was found to increase cerebellar cyclic guanosine (B1672433) 3', 5'-monophosphate (cGMP) levels, an effect opposite to that of dexmedetomidine and one that is generally associated with neuronal stimulation rather than sedation. avma.org
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways (including ERK, JNK, and p38) are downstream of GPCRs and can be influenced by changes in cAMP and G-protein activity. semanticscholar.org For example, dexmedetomidine-induced vasoconstriction has been linked to the activation of JNK and p38 MAPK pathways. semanticscholar.org While direct studies on levomedetomidine's impact on MAPK are scarce, its weak and sometimes opposing actions at the α2-receptor suggest its downstream effects on MAPK signaling would be substantially different from, or even counteractive to, those of dexmedetomidine.
Allosteric Modulation and Ligand-Receptor Conformational Dynamics
The pharmacology of levomedetomidine is a clear example of complex ligand-receptor dynamics. Its classification as either a weak partial agonist or an inverse agonist is context-dependent, relying on the specific receptor subtype and the constitutive (agonist-independent) activity of the receptor in the test system. avma.org This behavior, sometimes termed "protean agonism," highlights that the ligand does not simply turn a receptor "on" or "off" but rather selects for and stabilizes specific conformational states of the receptor.
The ability of levomedetomidine to competitively antagonize the clinical effects of dexmedetomidine demonstrates that it binds to the same orthosteric site but fails to induce the active receptor conformation required for a full biological response. avma.orgresearchgate.net Instead, it may stabilize an inactive or alternatively active conformation. The differential sensitivity to the allosteric modulator sodium, as detailed in section 3.1.2, further underscores that levomedetomidine and dexmedetomidine promote distinct receptor conformational states.
Exploration of Off-Target Receptor Interactions in Pre-clinical Models
While dexmedetomidine is known for its high selectivity, the off-target profile of levomedetomidine shows more significant interactions with other receptors. As noted, its α2:α1 selectivity ratio of 23:1 is dramatically lower than that of dexmedetomidine, indicating a considerable affinity for α1-adrenoceptors. avma.org This interaction is pharmacologically relevant, as α1-receptor activation can counteract the primary effects of α2-agonists. avma.org
Like its parent compound medetomidine, levomedetomidine also possesses an imidazole chemical structure, which confers affinity for imidazoline (B1206853) receptors. cabidigitallibrary.orghelsinki.fi While the precise physiological role of this interaction is still under investigation, imidazoline receptors are implicated in cardiovascular regulation. core.ac.uk
Conversely, broad receptor screening studies of medetomidine have shown that it has negligible affinity for several other major receptor families, including β-adrenoreceptors, serotonin, muscarinic, and dopamine (B1211576) receptors. nih.gov It is therefore expected that levomedetomidine also lacks significant interactions with these off-target sites.
Historical Perspectives of α2 Adrenergic Receptor Agonists in Pre Clinical Research
The development of α2-adrenergic receptor agonists has a rich history in pharmacology and veterinary medicine. These compounds act by stimulating α2-adrenergic receptors in the central and peripheral nervous systems, leading to a range of effects including sedation, analgesia, and muscle relaxation. nih.govvin.com
The first α2-adrenergic agonist to be widely used in veterinary medicine was xylazine. vin.com This was followed by the synthesis of more selective and potent molecules like detomidine (B1200515) and medetomidine (B1201911). nih.govvin.com Medetomidine, introduced in the late 1980s, demonstrated a high selectivity for α2-adrenoceptors compared to α1-adrenoceptors, with a selectivity ratio of 1620. nih.govpopline.org
Early research quickly established that the pharmacological effects of medetomidine were primarily due to its d-enantiomer, dexmedetomidine (B676). nih.govpopline.org This discovery paved the way for the development of dexmedetomidine as a standalone drug for use in both veterinary and human medicine. nih.gov The study of these agonists has provided significant insights into the role of the adrenergic system in regulating various physiological functions. nih.govnih.gov
Metabolic Disposition and Enzyme Inhibition Research of Levomedetomidine D4
In Vitro Hepatic Metabolism Studies Using Deuterated Analogs
The use of deuterated analogs like Levomedetomidine-d4 is a strategic approach in drug metabolism research to trace the fate of a molecule and understand its biotransformation. While specific studies on the in vitro hepatic metabolism of this compound are not extensively detailed in publicly available literature, the metabolic pathways of its parent compound, levomedetomidine (B195856), have been investigated, providing a strong basis for understanding the potential metabolic fate of its deuterated form.
Identification of Metabolic Pathways and Metabolites
The metabolism of medetomidine (B1201911), the racemic mixture containing levomedetomidine and dexmedetomidine (B676), primarily occurs in the liver. The main metabolic pathways identified for the enantiomers of medetomidine are hydroxylation and N-glucuronidation.
Hydroxylation of the methyl group on the phenyl ring is a primary oxidative metabolic pathway. This reaction leads to the formation of hydroxymedetomidine, which can be further oxidized to medetomidine carboxylic acid. In studies with rabbit liver microsomes, both hydroxymedetomidine and medetomidine carboxylic acid have been identified as metabolites.
N-glucuronidation is a significant conjugation pathway for medetomidine enantiomers in humans. This process involves the attachment of glucuronic acid to the nitrogen atoms of the imidazole (B134444) ring, resulting in the formation of N-glucuronides. For levomedetomidine, this reaction yields primarily the N3-glucuronide.
The use of this compound in metabolic studies can help to precisely identify and quantify these metabolites. The deuterium (B1214612) labeling provides a distinct mass signature, allowing for clear differentiation from endogenous compounds and facilitating the tracking of metabolic products through techniques like mass spectrometry.
Enzymatic Biotransformation: Cytochrome P450 and UGT Involvement
The biotransformation of levomedetomidine is mediated by two key families of enzymes: Cytochrome P450 (CYP) and UDP-glucuronosyltransferases (UGT).
Cytochrome P450 (CYP) System: The oxidative metabolism of medetomidine has been shown to be catalyzed by specific CYP isozymes. In dog liver microsomes, the metabolism is principally carried out by the CYP3A subfamily, with smaller contributions from CYP2D and CYP2E. Studies in rabbits have also implicated CYP2D and CYP2E in the formation of hydroxylated metabolites.
UDP-glucuronosyltransferases (UGT) System: The N-glucuronidation of levomedetomidine is predominantly catalyzed by the UGT2B10 enzyme. Research has shown that UGT2B10 exhibits high activity and regioselectivity towards levomedetomidine, primarily forming the N3-glucuronide. Another isoform, UGT1A4, has demonstrated low activity in the glucuronidation of levomedetomidine.
The kinetic isotope effect, a phenomenon where the presence of a heavier isotope like deuterium slows down the rate of a chemical reaction, is a key principle when studying deuterated compounds. As C-D bonds are stronger than C-H bonds, the rate of metabolic reactions involving the cleavage of these bonds can be reduced. Therefore, in this compound, if the deuterium atoms are placed at a site of metabolism, a decrease in the rate of that specific metabolic pathway would be expected. This property is instrumental in identifying the primary sites of metabolism.
Enantiomer-Specific Metabolic Inhibition Profiling
Both enantiomers of medetomidine, levomedetomidine and dexmedetomidine, have been shown to be inhibitors of microsomal drug metabolism in vitro. nih.gov This inhibition can have clinical implications, as it may lead to drug-drug interactions when co-administered with other medications that are substrates for the same metabolic enzymes.
Inhibition of Drug-Metabolizing Enzymes by Levomedetomidine
Comparative Inhibition with Dexmedetomidine
Dexmedetomidine has been more extensively studied for its inhibitory effects on cytochrome P450 enzymes. It has been shown to be a potent inhibitor of several CYP isoforms. fda.gov
| CYP Isoform | Dexmedetomidine IC50 (µM) |
| CYP2C9 | <1 |
| CYP2D6 | <1 |
| CYP3A | <1 |
| Data derived from in vitro studies with human liver microsomes. fda.gov |
Dexmedetomidine also potently inhibits the N-demethylation of ketamine in human liver microsomes, with a reported Ki value of 0.4 µM. fda.gov In comparative studies using rat liver microsomes, microsomal activities from control and phenobarbital-pretreated animals were found to be more sensitive to the inhibitory effects of dexmedetomidine compared to those from rats treated with 3-methylcholanthrene. nih.gov While both enantiomers inhibit microsomal drug metabolism, the potency and selectivity of their inhibitory actions may differ. The clearance of levomedetomidine has been reported to be more rapid than that of dexmedetomidine, which could influence the duration and magnitude of its inhibitory effects in vivo. researchgate.net
Applications of this compound in Metabolic Pathway Elucidation
Stable isotope-labeled compounds like this compound are powerful tools for elucidating metabolic pathways. The incorporation of deuterium provides a tracer that can be followed through complex biological systems, offering several advantages in metabolic research.
The primary application of deuterated compounds in metabolism studies is to determine the metabolic fate of a drug. By administering this compound, researchers can use mass spectrometry to identify and quantify all the metabolites that retain the deuterium label. This helps in constructing a comprehensive metabolic map.
Furthermore, the kinetic isotope effect associated with deuteration can be exploited to understand the mechanisms of metabolic reactions. If deuterium substitution at a specific position on the molecule slows down the rate of metabolism, it provides strong evidence that this position is a key site of enzymatic attack. This information is crucial for understanding the structure-metabolism relationships of a drug and for designing new drug candidates with improved metabolic stability. nih.govnih.gov
While specific published studies detailing the use of this compound for these purposes are scarce, the established principles of using stable isotope-labeled compounds in drug metabolism research strongly support its utility in advancing our understanding of the biotransformation of levomedetomidine.
Tracing Metabolic Fates in Pre-clinical Models
The metabolic fate of Levomedetomidine, the non-deuterated parent compound of this compound, has been primarily investigated in preclinical species through studies on its racemic mixture, medetomidine. These studies provide foundational knowledge for understanding the expected metabolic pathways of this compound, although the rate of these processes may be altered by the deuterium substitution.
In preclinical models, medetomidine is principally metabolized in the liver via hydroxylation by cytochrome P450 (CYP) enzymes. nih.gov The primary routes of metabolism for the active isomer, dexmedetomidine, which shares a similar structure with levomedetomidine, involve both direct N-glucuronidation and hydroxylation mediated by CYP enzymes, predominantly CYP2A6. researchgate.net Following these transformations, the resulting metabolites are largely excreted through the kidneys, with around 95% of metabolites found in urine and a smaller fraction in feces. researchgate.net In rats, a notable amount of excretion also occurs through fecal matter. nih.gov
While specific studies detailing the metabolic products of Levomedetomidine are scarce, research on medetomidine's enantiomers indicates that both undergo oxidative metabolism in rat liver microsomal incubations. nih.gov The primary metabolic pathways for medetomidine in preclinical species are hydroxylation reactions handled by CYP enzymes. researchgate.net It is anticipated that this compound follows similar metabolic routes, with the deuterium atoms potentially slowing the rate of metabolism at the labeled positions due to the kinetic isotope effect.
Quantitative Assessment of Metabolic Turnover
Quantitative analysis of the metabolic turnover of Levomedetomidine has been conducted in preclinical models, offering insights into its pharmacokinetic profile. These studies reveal a comparatively rapid clearance of Levomedetomidine when compared to its enantiomer, dexmedetomidine.
In a study involving beagle dogs, the clearance of Levomedetomidine was found to be significantly faster than that of dexmedetomidine and the racemic medetomidine. nih.gov This suggests a more rapid metabolic turnover for the levo-enantiomer. The introduction of deuterium at specific positions in this compound is expected to decrease this rate of metabolism, potentially leading to a longer half-life and altered pharmacokinetic parameters compared to the non-deuterated form.
The following table summarizes the pharmacokinetic parameters of medetomidine and its enantiomers in various preclinical species, providing a baseline for understanding the metabolic turnover.
| Preclinical Model | Compound | Clearance Rate | Elimination Half-Life |
| Dog | Levomedetomidine (20 µg/kg) | 4.07 ± 0.69 L/h/kg | Not specified |
| Dog | Levomedetomidine (10 µg/kg) | 3.52 ± 1.03 L/h/kg | Not specified |
| Dog | Dexmedetomidine (20 µg/kg) | 1.24 ± 0.48 L/h/kg | Not specified |
| Dog | Medetomidine (40 µg/kg) | 1.26 ± 0.44 L/h/kg | Not specified |
| Dog | Medetomidine | 27.5 mL/min/kg | 0.97 h |
| Cat | Medetomidine | 33.4 mL/min/kg | 1.6 h |
| Rat | Medetomidine | 88.5 mL/min/kg | 1.09 h |
Data sourced from multiple preclinical studies. nih.govnih.gov
Research has also demonstrated that both enantiomers of medetomidine act as inhibitors of microsomal drug metabolism in vitro. nih.govdntb.gov.ua In vivo studies in rats showed that higher doses of the levo enantiomer significantly prolonged the half-life of aminopyrine (B3395922), indicating an inhibitory effect on its metabolism. nih.gov Specifically, a 1 mg/kg dose of levomedetomidine increased the aminopyrine half-life to 78 minutes, and a 10 mg/kg dose extended it to 162 minutes. nih.gov
The following table details the impact of Levomedetomidine on the metabolism of other compounds in preclinical models.
| Preclinical Model | Co-administered Drug | Levomedetomidine Dose | Effect on Half-Life |
| Rat | Aminopyrine | 1 mg/kg | Prolonged to 78 min |
| Rat | Aminopyrine | 10 mg/kg | Prolonged to 162 min |
| Rat | Hexobarbital | 1 mg/kg | Sleeping time prolonged to 128 min (vs. 20 min in controls) |
Data from in vivo studies on the inhibitory effects of Levomedetomidine. nih.gov
Advanced Analytical Methodologies Utilizing Levomedetomidine D4 As an Internal Standard
Development and Validation of LC-MS/MS Methods for Medetomidine (B1201911) Enantiomers
The separation and individual quantification of medetomidine's enantiomers, dexmedetomidine (B676) and levomedetomidine (B195856), present a significant analytical challenge due to their identical chemical formulas and physical properties. nih.govdntb.gov.uamadbarn.comresearchgate.net LC-MS/MS has emerged as the preferred technique for this purpose, offering the requisite sensitivity and selectivity for analysis in complex biological matrices. chromatographyonline.com The development of these methods involves meticulous optimization of both the chromatographic separation and the mass spectrometric detection, with validation being a critical step to ensure the reliability of the results.
In quantitative bioanalysis using LC-MS/MS, the use of a stable isotope-labeled (SIL) internal standard is considered the gold standard for achieving the highest accuracy and precision. researchgate.netcrimsonpublishers.com Levomedetomidine-d4 is an ideal internal standard for the analysis of levomedetomidine and its enantiomer, dexmedetomidine. Because SILs have nearly identical chemical and physical properties to their unlabeled counterparts, they co-elute during chromatography and experience the same effects during sample preparation, extraction, and ionization in the mass spectrometer source. crimsonpublishers.commusechem.com
By adding a known quantity of this compound to a sample at the beginning of the analytical process, any variability or sample loss that occurs affects both the analyte and the internal standard equally. musechem.comyoutube.com The final measurement is based on the ratio of the analyte's signal to the internal standard's signal. This ratiometric approach effectively cancels out variations, correcting for matrix effects and inconsistencies in instrument performance, thereby ensuring the integrity of the quantitative data. crimsonpublishers.com The use of deuterium-labeled standards like medetomidine-d4 has been specifically documented in the quantification of medetomidine in feline plasma. researchgate.net
Method validation is a crucial process that demonstrates an analytical method is suitable for its intended purpose. For LC-MS/MS assays quantifying medetomidine enantiomers, validation confirms the method's accuracy, precision, sensitivity, and linearity. The incorporation of a SIL internal standard like this compound is instrumental in meeting the stringent acceptance criteria set by regulatory bodies. nih.gov
Research studies have successfully developed and validated methods for medetomidine enantiomers in various biological matrices, demonstrating excellent performance. For instance, a method for equine plasma showed high accuracy, with recovery for levomedetomidine in the range of 99.25% to 101.57%. nih.govdntb.gov.uamadbarn.com The precision is typically evaluated at intra-day and inter-day levels, with relative standard deviations (RSD) consistently below 15%, which is a common benchmark for bioanalytical methods. researchgate.netnih.gov The linearity of these methods is established over a specific concentration range, with correlation coefficients (R²) greater than 0.99 indicating a strong linear relationship between concentration and instrument response. researchgate.netnih.govnih.gov The lower limit of quantification (LLOQ) is a critical parameter, and validated methods have achieved LLOQs as low as 0.1 to 0.2 ng/mL for both enantiomers in plasma. nih.govdntb.gov.uamadbarn.comresearchgate.netnih.gov
| Validation Parameter | Analyte | Matrix | Observed Value | Source |
|---|---|---|---|---|
| Lower Limit of Quantification (LLOQ) | Dexmedetomidine & Levomedetomidine | Dog Plasma | 0.1 ng/mL | researchgate.netnih.gov |
| Lower Limit of Quantification (LLOQ) | Dexmedetomidine & Levomedetomidine | Equine Plasma | 0.2 ng/mL | nih.govdntb.gov.uamadbarn.com |
| Linearity Range | Dexmedetomidine & Levomedetomidine | Dog Plasma | 0.1 - 25 ng/mL (R² > 0.99) | researchgate.netnih.gov |
| Linearity Range | Dexmedetomidine & Levomedetomidine | Equine Plasma | 0 - 20 ng/mL | nih.govdntb.gov.uamadbarn.com |
| Accuracy | Levomedetomidine | Equine Plasma | 99.25% - 101.57% | nih.govdntb.gov.uamadbarn.com |
| Accuracy | Dexmedetomidine | Equine Plasma | 99.17% - 100.99% | nih.govdntb.gov.uamadbarn.com |
| Inter-day Precision (%RSD) | Levomedetomidine | Equine Plasma | 1.36% | nih.govdntb.gov.uamadbarn.com |
| Inter-day Precision (%RSD) | Dexmedetomidine | Equine Plasma | 1.89% | nih.govdntb.gov.uamadbarn.com |
Chromatographic Separation Techniques for Chiral Compounds
The cornerstone of analyzing medetomidine enantiomers is their chromatographic separation. Since enantiomers cannot be distinguished by mass spectrometry alone, a chiral separation step is mandatory. researchgate.netpolyu.edu.hk This is achieved using specialized high-performance liquid chromatography (HPLC) columns known as chiral stationary phases (CSPs).
Polysaccharide-based CSPs are commonly employed for the enantio-separation of medetomidine. nih.govdntb.gov.uamadbarn.comresearchgate.net Columns such as those based on cellulose (B213188) tris(4-methylbenzoate) or the Chiralcel OJ-3R column have proven highly effective. nih.govresearchgate.netresearchgate.netnih.gov These columns create a three-dimensional chiral environment. As the racemic mixture of medetomidine passes through the column, the individual enantiomers (levomedetomidine and dexmedetomidine) interact differently with the chiral stationary phase. These differential interactions—based on factors like hydrogen bonding, dipole-dipole interactions, and steric hindrance—result in one enantiomer being retained longer than the other, leading to their separation into two distinct peaks in the chromatogram. chemrxiv.org The successful baseline separation of the two peaks is essential for their independent and accurate quantification. chemrxiv.org
Mass Spectrometric Techniques for Quantitative and Qualitative Analysis
Following chromatographic separation, mass spectrometry provides the highly sensitive and selective detection required for bioanalytical research. Tandem mass spectrometry (MS/MS), often performed on a triple quadrupole (QQQ) instrument, is the technique of choice for quantification. nih.gov
The process begins with the ionization of the separated enantiomers as they elute from the HPLC column, typically using a soft ionization technique like electrospray ionization (ESI). nih.govdntb.gov.uamadbarn.com In the mass spectrometer, a specific ion representing the analyte (the precursor ion) is selected. This ion is then fragmented through collision-induced dissociation (CID), and a specific resulting fragment ion (the product ion) is monitored. This process, known as selected reaction monitoring (SRM), is extremely selective because it requires a compound to meet two mass-based criteria (the correct precursor ion mass and the correct product ion mass) to be detected. A specific SRM transition is monitored for the medetomidine enantiomers, and a corresponding, mass-shifted transition is monitored for the this compound internal standard. This high specificity minimizes interference from other components in the sample matrix, enabling precise quantification even at very low concentrations. nih.gov
Application in Bioanalytical Research for Complex Biological Matrices
The validated LC-MS/MS methods utilizing this compound are applied to analyze samples from a wide range of bioanalytical studies. Complex biological matrices refer to intricate biological samples like blood, plasma, urine, and tissue, which contain a multitude of endogenous components such as proteins, lipids, and salts. bioanalyticalresearch.com These components can interfere with the analysis, causing a phenomenon known as the "matrix effect," which can suppress or enhance the ionization of the target analyte, leading to inaccurate results. chromatographyonline.combioanalyticalresearch.com
The robustness of the analytical method, particularly the use of a SIL internal standard like this compound, is critical for overcoming these challenges. chromatographyonline.com These methods have been successfully applied to:
Pharmacokinetic studies: Determining the absorption, distribution, metabolism, and excretion of dexmedetomidine and levomedetomidine in various species, including dogs and horses. nih.govresearchgate.netresearchgate.net
Forensic toxicology: Identifying and quantifying medetomidine enantiomers in human biological specimens from emergency room admissions or postmortem investigations, particularly in cases involving opioid overdoses where medetomidine may be an adulterant. nih.gov
Drug metabolism research: Investigating the stereoselective metabolism of medetomidine, as studies have shown that plasma concentrations of levomedetomidine can be significantly lower than those of dexmedetomidine after administration of the racemic mixture. researchgate.net
By providing accurate and reliable data from these complex samples, the analytical methodologies centered around chiral separation and stable isotope dilution mass spectrometry are indispensable tools in both veterinary and human medical research.
Pre Clinical Research Applications and Models Involving Levomedetomidine D4
Pharmacokinetic Studies in Animal Models
Pharmacokinetic studies are essential to understand how a substance is processed by a living organism. In animal models, Levomedetomidine-d4 is indispensable for delineating the pharmacokinetic profile of levomedetomidine (B195856).
Following intravenous administration in animal models such as dogs, levomedetomidine is subject to rapid distribution and elimination. nih.govhelsinki.fi The processes of absorption, distribution, metabolism, and elimination (ADME) can be stereoselective, meaning the body handles different enantiomers of a drug in distinct ways. scribd.com While specific ADME studies focusing solely on the d4 variant are not the primary research goal, its use in assays has been fundamental to determining the kinetics of the parent compound, levomedetomidine. Studies using chiral liquid chromatography-mass spectrometry (LC-MS/MS) with deuterated standards like this compound allow for precise measurement of the parent drug in plasma, facilitating the calculation of key parameters like absorption and elimination rates. nih.govresearchgate.net Medetomidine (B1201911), the racemic mixture containing both dexmedetomidine (B676) and levomedetomidine, undergoes metabolization in the liver. rhinoresourcecenter.com
The pharmacokinetic profile of medetomidine's enantiomers differs significantly, a phenomenon known as stereoselectivity. Research in canine models has demonstrated that the clearance of levomedetomidine is substantially more rapid than that of its dextro-enantiomer, dexmedetomidine. nih.govhelsinki.fi In one study, the clearance of levomedetomidine was approximately three to four times faster than that of dexmedetomidine. nih.gov
When racemic medetomidine is administered intravenously to dogs, the resulting plasma concentrations of levomedetomidine are significantly lower—over 50% lower—than those of dexmedetomidine, confirming a marked difference in how the body processes the two isomers. nih.govresearchgate.net This rapid clearance of levomedetomidine contributes to its different pharmacological profile compared to dexmedetomidine. nih.gov
Table 1: Comparative Pharmacokinetic Parameters of Levomedetomidine and Dexmedetomidine in Dogs Following Intravenous Administration This table is generated based on data reported in a study comparing the pharmacokinetics of medetomidine enantiomers in beagle dogs. nih.gov
| Parameter | Levomedetomidine (20 µg/kg) | Dexmedetomidine (20 µg/kg) | Unit |
| Clearance (Cl) | 4.07 ± 0.69 | 1.24 ± 0.48 | L/h/kg |
| Description | A measure of the volume of plasma cleared of the drug per unit time. A higher value indicates faster removal from the body. | ||
| Half-life (t½) | Not explicitly stated but implied to be shorter due to higher clearance. | Not explicitly stated but implied to be longer due to lower clearance. | h |
| Description | The time required for the concentration of the drug in the body to be reduced by one-half. |
Pharmacodynamic Studies in Animal Models
Pharmacodynamic studies investigate the biochemical and physiological effects of drugs on the body. For levomedetomidine, these studies have focused on its interaction with adrenergic receptors and the resulting physiological responses, often in comparison to dexmedetomidine.
From a mechanistic standpoint, the neurological effects of medetomidine, such as sedation and analgesia, are attributed almost exclusively to the dexmedetomidine enantiomer. nih.gov This is due to dexmedetomidine's high affinity and selectivity for the alpha-2 adrenoceptor in the central nervous system. core.ac.ukresearchgate.net In contrast, levomedetomidine has been shown to have no apparent sedative or analgesic activity in canine models. nih.gov Studies have reported a lack of observable behavioral changes, indicating minimal to no agonistic activity at the specific alpha-2 receptors that mediate sedation. helsinki.finih.gov Its primary role in neurological research is therefore as a comparator compound to isolate and confirm that the central effects of medetomidine are driven by dexmedetomidine.
While levomedetomidine on its own appears to have no significant effect on cardiovascular parameters nih.gov, it exhibits interesting interactive effects when administered with dexmedetomidine. In a study on dogs, a high dose of levomedetomidine did not produce cardiovascular changes when given alone. However, when administered with dexmedetomidine, it enhanced the bradycardia (slowing of the heart rate) associated with dexmedetomidine. nih.gov This suggests a complex interaction at the receptor level or on downstream signaling pathways that regulate heart rate. While dexmedetomidine's cardiovascular effects are initiated by peripheral vasoconstriction followed by a baroreflex-mediated decrease in heart rate researchgate.net, levomedetomidine appears to modulate this response, specifically intensifying the bradycardic effect. helsinki.finih.gov
Table 2: Mechanistic Cardiopulmonary Effects of Levomedetomidine in Canine Models This table summarizes findings on the cardiovascular effects of levomedetomidine, particularly its interaction with dexmedetomidine, as observed in preclinical studies. nih.gov
| Condition | Observed Mechanistic Effect on Cardiovascular System |
| Levomedetomidine administered alone | No significant changes in heart rate or blood pressure. |
| Levomedetomidine administered with Dexmedetomidine | Intensification of the bradycardia (slowed heart rate) induced by dexmedetomidine. |
| Implication | Suggests a modulatory role on cardiac autonomic control rather than direct agonistic or antagonistic effects when used in combination with its active stereoisomer. |
In Vitro Cell-Based and Tissue Studies
The application of this compound in in vitro research is predominantly as an internal standard for analytical chemistry. In cell-based assays, such as those using human cell lines to study drug permeability across the blood-brain barrier nih.gov, or in studies with tissue homogenates like human liver microsomes to investigate drug metabolism core.ac.uk, accurate quantification of the analyte is paramount. This compound is added to biological samples (e.g., cell lysates, tissue homogenates, plasma) at a known concentration. researchgate.netmdpi.com During analysis with LC-MS/MS, the ratio of the signal from the non-deuterated levomedetomidine to the deuterated this compound allows for precise and accurate calculation of the concentration of levomedetomidine in the original sample, correcting for any loss during sample preparation and analysis. nih.govresearchgate.net This methodology is crucial for generating reliable data in studies of drug transport, receptor binding, and metabolic stability.
Neuroprotective Mechanisms in Oxygen-Glucose Deprivation Models
Oxygen-glucose deprivation (OGD) models are crucial in vitro tools for simulating the ischemic conditions observed in stroke, allowing for the investigation of neuroprotective strategies. While direct studies on this compound in OGD models are not extensively documented, research on its non-deuterated counterpart, medetomidine, and its dextrorotatory enantiomer, dexmedetomidine, provides significant insights into the potential neuroprotective mechanisms. These studies suggest that α2-adrenergic receptor agonists can offer protection against ischemic neuronal injury through various pathways.
In models of cerebral ischemia, both α2-adrenergic receptor agonists and antagonists have demonstrated neuroprotective effects. jneurosci.org For instance, the α2-adrenergic receptor agonists UK14,304 and medetomidine improved the recovery of compound action potential (CAP) after one hour of OGD. jneurosci.org This neuroprotective effect is partly attributed to the reduction of ischemic calcium overload in axons. Studies have shown that medetomidine can significantly reduce the rise in calcium-dependent fluorescence during OGD, indicating a decrease in intracellular calcium accumulation, a key factor in excitotoxicity and cell death. jneurosci.org
Furthermore, dexmedetomidine has been shown to protect neuronal cells from OGD-induced damage by suppressing the release of lactate (B86563) dehydrogenase (LDH), a marker of cell death. researchgate.net This protection may be mediated by the release of insulin-like growth factor 1 (IGF-1) and the subsequent activation of the Akt signaling pathway, which is involved in cell survival and proliferation. researchgate.net The duration of the OGD insult is a critical factor, as shorter periods of OGD followed by reperfusion can be neuroprotective, while longer durations can be cytotoxic. nih.gov
The table below summarizes findings from studies on related α2-adrenergic agonists in OGD models, which can be extrapolated to hypothesize the potential effects of this compound.
| Compound | Model System | Key Findings | Potential Mechanism |
| Medetomidine | Rat Optic Nerve (OGD) | Improved recovery of compound action potential. jneurosci.org | Reduction of ischemic Ca2+ overload in axons. jneurosci.org |
| Dexmedetomidine | Mouse Hippocampal Neurons (OGD/R) | Suppressed LDH release. researchgate.net | Primed release of IGF-1 and activation of the Akt pathway. researchgate.net |
| UK14,304 | Rat Optic Nerve (OGD) | Improved recovery of compound action potential. jneurosci.org | α2-adrenergic receptor agonism. jneurosci.org |
OGD: Oxygen-Glucose Deprivation; OGD/R: Oxygen-Glucose Deprivation/Reoxygenation; LDH: Lactate Dehydrogenase; IGF-1: Insulin-like Growth Factor 1.
It is important to note that while these findings on medetomidine and dexmedetomidine are promising, dedicated studies on this compound are necessary to confirm its specific neuroprotective profile in OGD models.
Cellular Transport and Distribution Studies
The cellular transport and distribution of a drug are critical determinants of its pharmacological activity. For this compound, understanding how it enters cells and distributes within intracellular compartments is key to elucidating its mechanism of action. While specific transport studies on this compound are limited, general principles of drug transport and data from related compounds can provide a framework for its likely behavior.
Drugs can enter cells through various mechanisms, including passive diffusion across the plasma membrane and carrier-mediated transport. nih.gov The physicochemical properties of this compound, such as its lipophilicity and ionization state, will influence its ability to passively diffuse across cell membranes. As an imidazole (B134444) derivative, its transport could also be influenced by pH gradients between cellular compartments. nih.gov
Isotopically labeled compounds like this compound are invaluable tools for tracing metabolic pathways and quantifying distribution in biological systems. The deuterium (B1214612) labeling in this compound allows researchers to distinguish it from its non-deuterated counterpart and endogenous compounds in mass spectrometry-based analyses. This is particularly useful in pharmacokinetic studies to assess bioavailability and metabolic fate.
The intracellular distribution of drugs can be affected by their affinity for specific organelles. nih.gov For instance, basic compounds can accumulate in acidic organelles like lysosomes. nih.gov The specific intracellular distribution of this compound would require targeted studies using techniques such as fluorescence microscopy with a labeled analog or subcellular fractionation followed by mass spectrometry.
The following table outlines the key aspects of cellular transport and distribution relevant to this compound.
| Transport/Distribution Aspect | Relevance to this compound | Investigative Methods |
| Cellular Uptake | The ability to cross the plasma membrane to reach intracellular targets. | In vitro cell culture models (e.g., Caco-2 cells) to assess permeability. |
| Intracellular Distribution | Accumulation in specific organelles, which can influence efficacy and potential off-target effects. | Fluorescence microscopy with a labeled analog, subcellular fractionation. |
| Metabolic Stability | The deuterium substitution may alter metabolic pathways and prolong half-life. | Incubation with liver microsomes or hepatocytes followed by LC-MS/MS analysis. |
| Pharmacokinetics | Tracing the absorption, distribution, metabolism, and excretion of the compound in vivo. | In vivo studies in animal models using LC-MS/MS to quantify this compound and its metabolites. |
LC-MS/MS: Liquid Chromatography-tandem Mass Spectrometry.
Further research is needed to fully characterize the cellular transport and distribution profile of this compound.
Modeling and Simulation Approaches using Deuterated Analogs
Modeling and simulation play a crucial role in modern drug development, helping to predict the pharmacokinetic and pharmacodynamic properties of new chemical entities. The use of deuterated analogs like this compound introduces specific considerations for these models.
The "deuterium switch" approach, where hydrogen atoms are replaced with deuterium, can significantly alter a drug's metabolic profile. nih.gov This is due to the kinetic isotope effect, where the C-D bond is stronger than the C-H bond, making it more difficult to break during enzymatic reactions. This can lead to a slower rate of metabolism, potentially improving the drug's pharmacokinetic profile. nih.gov
Modeling and simulation can be used to predict the impact of deuteration on a molecule's metabolism. By identifying the primary sites of metabolism on the parent compound (levomedetomidine), researchers can strategically place deuterium atoms to block or slow down these metabolic pathways. Computational models can help predict which positions are most susceptible to metabolism and therefore would benefit most from deuteration.
However, the effects of deuteration are not always predictable, and a range of deuterated versions of a compound may need to be synthesized and evaluated. nih.gov Metabolic switching can be complex and may differ between animal models and humans. nih.gov
The table below outlines the different modeling and simulation approaches that can be applied to the study of deuterated analogs like this compound.
| Modeling Approach | Application to this compound | Expected Outcome |
| Pharmacokinetic (PK) Modeling | Predict the absorption, distribution, metabolism, and excretion of this compound based on its physicochemical properties and data from non-deuterated analogs. | Estimation of key PK parameters such as half-life, clearance, and volume of distribution. |
| Physiologically Based Pharmacokinetic (PBPK) Modeling | Simulate the drug's behavior in different tissues and organs, incorporating physiological and biochemical data. | Prediction of drug concentrations in specific target tissues, such as the brain. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations | Model the enzymatic reactions involved in the metabolism of levomedetomidine to understand the kinetic isotope effect of deuteration. | Identification of the rate-limiting steps in metabolism and prediction of the degree of metabolic slowing. |
| Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling | Link the predicted plasma and tissue concentrations of this compound to its expected pharmacological effects. | Prediction of the dose-response relationship and optimal dosing regimens. |
These modeling and simulation approaches, when combined with experimental data, can significantly accelerate the preclinical development of deuterated compounds like this compound.
Future Directions and Emerging Research Avenues for Levomedetomidine D4
Development of Novel Research Tools and Probes
Levomedetomidine-d4 is primarily utilized as an internal standard in analytical chemistry for the accurate quantification of levomedetomidine (B195856) and its active enantiomer, dexmedetomidine (B676), in biological samples. oup.comavma.orgnih.gov Its deuterated nature allows for clear differentiation from the unlabeled drug in mass spectrometry, a critical feature for pharmacokinetic and metabolic studies. oup.comavma.orgnih.gov The development of such stable isotope-labeled compounds is a key aspect of modern drug development, enabling precise tracking of how drugs are absorbed, distributed, metabolized, and excreted (ADME). simsonpharma.comchemrxiv.org
The application of deuterated compounds extends beyond simple quantification. They are instrumental in elucidating reaction mechanisms and tracking molecular pathways. simsonpharma.comnih.gov The distinct mass of deuterium (B1214612) allows researchers to follow the fate of specific parts of a molecule through complex biological transformations. This has significant implications for understanding the intricate details of drug metabolism.
Integration with Omics Technologies (e.g., Metabolomics, Proteomics)
The fields of metabolomics and proteomics, which involve the comprehensive study of metabolites and proteins in a biological system, stand to benefit significantly from the use of deuterated compounds like this compound. frontiersin.orgrevespcardiol.org In metabolomics, stable isotope labeling is a powerful technique for tracing metabolic pathways and quantifying endogenous metabolites. simsonpharma.commedchemexpress.cn By introducing a deuterated compound, researchers can follow its transformation and interaction with the native metabolome, providing a dynamic view of metabolic processes. nih.gov
Similarly, in proteomics, deuterated reagents are used for the quantitative analysis of proteins. isotope.com While not a direct application for this compound itself, the principles of using stable isotopes for comparative proteomic analysis are well-established. Future research could explore how this compound, by acting as a specific ligand, might be used to pull down and identify its protein targets and their associated complexes, which can then be analyzed using advanced proteomic techniques. The integration of data from both metabolomic and proteomic studies can provide a more holistic understanding of the systemic effects of a drug. nih.gov
Computational Chemistry and Molecular Dynamics Simulations
Computational chemistry and molecular dynamics (MD) simulations are increasingly vital tools in drug discovery and development. plos.org These methods allow for the in-silico investigation of drug-receptor interactions at an atomic level. researchgate.net While direct computational studies specifically on this compound are not widely published, the principles of using such simulations to understand the behavior of its non-deuterated counterpart, levomedetomidine, and its enantiomer, dexmedetomidine, are applicable.
MD simulations can be used to model the binding of levomedetomidine to its target, the α2-adrenergic receptor, and to understand how factors like membrane composition might influence this interaction. For instance, studies have shown that cholesterol in cell membranes can influence the interaction of dexmedetomidine and levomedetomidine with the membrane itself. springermedizin.de Computational approaches can also help in understanding the subtle changes in molecular properties that arise from deuteration, such as alterations in bond strength, which can influence metabolic stability.
Advanced Understanding of Stereochemical Pharmacology
The study of stereoisomers, molecules that have the same chemical formula but different three-dimensional arrangements of atoms, is a cornerstone of pharmacology. Levomedetomidine and dexmedetomidine are enantiomers, and only dexmedetomidine is the active isomer. rug.nlmdpi.com this compound, as a deuterated version of the less active enantiomer, provides a unique tool for dissecting the stereochemical aspects of drug action.
Deuterium labeling can be a powerful technique for investigating the stereochemical course of enzymatic reactions. polimi.it By using a deuterated substrate, researchers can trace the precise orientation of atoms during a reaction, providing insights into the mechanism and stereoselectivity of the enzyme. While levomedetomidine itself is considered inactive, studying its interactions and any potential minor metabolic pathways using its deuterated form can help to refine our understanding of the stereospecificity of the receptors and enzymes it encounters. Furthermore, deuteration can be used to stabilize chiral centers that might be prone to racemization, thereby ensuring the stereochemical purity of a compound during research.
Potential for Tracing Pharmacological Interactions in Complex Biological Systems
The use of isotopically labeled compounds like this compound is fundamental for tracing the journey of a drug through a complex biological system. simsonpharma.com This is particularly important in pharmacokinetic studies, where the goal is to understand how the body processes a drug over time. The ability to accurately measure the concentration of a drug and its metabolites in various tissues and fluids is essential for this purpose.
The stability of the carbon-deuterium bond compared to the carbon-hydrogen bond can lead to altered metabolic profiles, a phenomenon known as the kinetic isotope effect. cdnsciencepub.comacs.org This can result in a slower rate of metabolism, potentially leading to a longer duration of action or a different metabolic pathway. cdnsciencepub.comresearchgate.net By comparing the pharmacokinetics of this compound with its non-deuterated counterpart, researchers can gain valuable insights into the specific metabolic sites and the enzymes involved in its breakdown. This information is crucial for designing new drugs with improved pharmacokinetic properties. nih.gov
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C13H12D4N2 | lgcstandards.comclearsynth.com |
| Molecular Weight | 204.30 g/mol | clearsynth.comnih.gov |
| Synonyms | (-)-Medetomidine-d4, (R)-Medetomidine-d4, l-Medetomidine-d4 | clearsynth.com |
| Primary Use | Internal standard for quantification | oup.comnih.govcaymanchem.cominterpriseusa.com |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
